REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[C:4]([CH2:10][CH3:11])[N:3]=1.C([O-])(=O)C.[Na+]>[Pd].CO>[CH2:10]([C:4]1[C:5]([F:9])=[CH:6][N:7]=[CH:2][N:3]=1)[CH3:11] |f:1.2|
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)F)CC
|
Name
|
|
Quantity
|
8.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was hydrogenated at 50° C.
|
Type
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FILTRATION
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Details
|
The resulting slurry was filtered carefully through a cellulose-
|
Type
|
FILTRATION
|
Details
|
based filter-aid
|
Type
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WASH
|
Details
|
the pad was washed with further methanol (5 ml)
|
Type
|
DISTILLATION
|
Details
|
the resulting orange filtrate was distilled at 64° C.
|
Type
|
CUSTOM
|
Details
|
atmospheric pressure to provide a colourless distillate
|
Type
|
CUSTOM
|
Details
|
This was partitioned between water (300 ml) and ether (40 ml)
|
Type
|
CUSTOM
|
Details
|
the two phases separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried aver MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at room temperature under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=NC=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |